molecular formula C9H10ClNO2 B2983503 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline CAS No. 127228-76-6

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline

Cat. No.: B2983503
CAS No.: 127228-76-6
M. Wt: 199.63
InChI Key: VEUGZCWVUPYQOB-UHFFFAOYSA-N
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Description

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline: is an organic compound that features a chloro-substituted aniline ring with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline typically involves the reaction of 4-chloroaniline with a dioxolane derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloro-substituted anilines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dioxolane moiety can impart unique pharmacokinetic properties, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including polymer synthesis and material science.

Comparison with Similar Compounds

  • 4-Chloro-3-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
  • 4-Chloro-3-(1,3-dioxolan-2-yl)-3-fluorobenzophenone

Comparison: Compared to similar compounds, 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is unique due to the presence of the aniline moiety, which can significantly influence its chemical reactivity and biological activity. The dioxolane ring provides additional stability and can affect the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

4-chloro-3-(1,3-dioxolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUGZCWVUPYQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127228-76-6
Record name 4-chloro-3-(1,3-dioxolan-2-yl)aniline
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